molecular formula C4H6BN3O2 B1627260 5-Aminopyrazine-2-boronic acid CAS No. 1084953-45-6

5-Aminopyrazine-2-boronic acid

Cat. No.: B1627260
CAS No.: 1084953-45-6
M. Wt: 138.92 g/mol
InChI Key: LUVRPLJGDSAHRR-UHFFFAOYSA-N
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Description

5-Aminopyrazine-2-boronic acid is a boronic acid derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrazine-2-boronic acid typically involves the borylation of 5-aminopyrazine. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of 5-aminopyrazine with a boronic acid derivative . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production methods for this compound are generally based on scalable versions of the Suzuki-Miyaura coupling reaction. These methods focus on optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyrazine-2-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

5-Aminopyrazine-2-boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminopyrazine-2-boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyrazine ring can act as a hydrogen bond acceptor, facilitating interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Uniqueness: 5-Aminopyrazine-2-boronic acid is unique due to its combination of an amino group and a boronic acid group on a pyrazine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(5-aminopyrazin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BN3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2,9-10H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVRPLJGDSAHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=N1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590555
Record name (5-Aminopyrazin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084953-45-6
Record name (5-Aminopyrazin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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